Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8BrClFNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate involves the reaction of ethyl 6-bromo-7-fluoro-4-oxo-1H-quinoline-3-carboxylate with thionyl chloride in the presence of dimethylformamide (DMF) as a solvent. The reaction is typically carried out at 80°C for 4 hours. After the reaction, the mixture is concentrated under vacuum and quenched with ice/water. The product is then extracted using dichloromethane (DCM) and purified.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure.
Scientific Research Applications
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The exact mechanism of action of ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, they can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate
- Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the quinoline ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₂H₉BrClFNO₂, with a molecular weight of approximately 332.55 g/mol. Its structure features a quinoline core with various halogen substituents (bromine, chlorine, and fluorine) and an ethyl ester functional group at the carboxylic acid position. This unique arrangement enhances its chemical reactivity and potential pharmacological properties.
Inhibition of DNA Topoisomerase II
One of the primary biological activities of this compound is its role as an inhibitor of DNA topoisomerase II. This enzyme is crucial for DNA replication and repair, making it a significant target for anticancer therapies. The compound stabilizes the enzyme-DNA complex, leading to DNA damage and subsequent apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits potent antitumor effects in vitro. Studies have shown that compounds with similar structures possess significant antitumor activity, suggesting that this compound may also be effective against various cancer types.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. The presence of halogen substituents is believed to enhance its efficacy against certain bacterial strains, which is critical given the rising issue of antibiotic resistance .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other quinoline derivatives. Below is a comparison table highlighting some related compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | 953803-84-4 | Similar halogen substitutions; anticancer properties |
Ethyl 4-bromoquinoline-3-carboxylate | 1956331-75-1 | Lacks fluorine; different biological activity |
Ethyl 7-fluoroquinoline-3-carboxylate | Not available | Fluorinated but lacks bromine and chlorine |
These compounds exhibit varying degrees of biological activity due to differences in their substituent patterns, emphasizing the uniqueness of this compound within this chemical class.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of quinoline derivatives similar to this compound:
- Antimalarial Activity : A study on quinolone analogues revealed that structural modifications significantly influence their antimalarial potency. Compounds with an ethyl carboxylate group showed promising activity against Plasmodium falciparum, indicating that similar modifications might enhance the efficacy of this compound against malaria .
- Inhibition Studies : Interaction studies have demonstrated that this compound interacts specifically with DNA topoisomerase II, leading to significant cytotoxic effects in cancer cell lines.
Properties
Molecular Formula |
C12H8BrClFNO2 |
---|---|
Molecular Weight |
332.55 g/mol |
IUPAC Name |
ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)7-5-16-10-4-8(13)9(15)3-6(10)11(7)14/h3-5H,2H2,1H3 |
InChI Key |
XGUXMXHHXGLPDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Br)F)Cl |
Origin of Product |
United States |
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